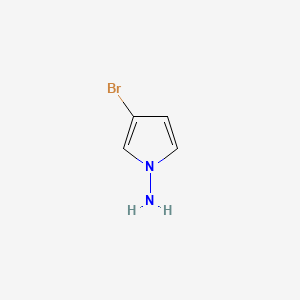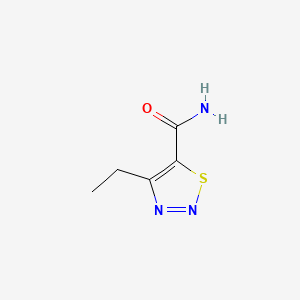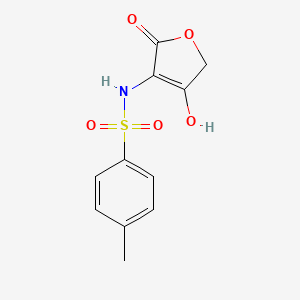
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring fused with a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves multicomponent reactions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone, tetronic acid, and aromatic aldehydes under microwave irradiation in the presence of ammonium acetate as a catalyst . This method is efficient and environmentally friendly, reducing reaction times and the use of chemical agents.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.
科学研究应用
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes .
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone derivatives: These compounds share a similar naphthoquinone scaffold and exhibit comparable biological activities.
Tetronic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.
Uniqueness
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
185009-44-3 |
|---|---|
分子式 |
C11H11NO5S |
分子量 |
269.271 |
IUPAC 名称 |
N-(3-hydroxy-5-oxo-2H-furan-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-10-9(13)6-17-11(10)14/h2-5,12-13H,6H2,1H3 |
InChI 键 |
ZSCHOXNBRXQBAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(COC2=O)O |
同义词 |
Benzenesulfonamide, N-(2,5-dihydro-4-hydroxy-2-oxo-3-furanyl)-4-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,15-dimethyl-12,13-dithiapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B575354.png)
![1,2-Cyclopentanedimethanol,4-amino-3-fluoro-,[1S-(1alpha,2beta,3beta,4alpha)]-(9CI)](/img/new.no-structure.jpg)
![Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate](/img/structure/B575361.png)
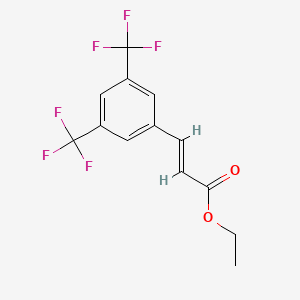
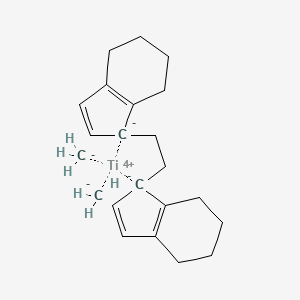
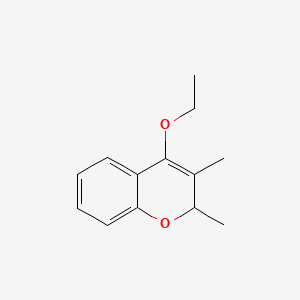
![difluoro-[fluoro-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-(1,1,2,2,2-pentafluoroethyl)silyl]oxy-trifluorosilyloxysilane](/img/structure/B575372.png)
